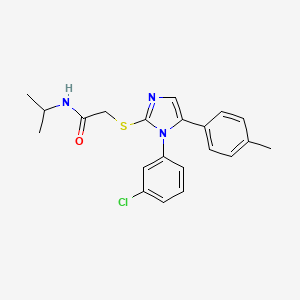
2-苯基-1-(2-(哌啶甲酰)苯基)-1-乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-Phenyl-1-(2-(piperidinocarbonyl)phenyl)-1-ethanone" is a chemical entity that appears to be related to a family of organic compounds that include a phenyl group, a piperidine moiety, and a ketone functional group. These types of compounds are often synthesized for their potential biological activities and can serve as intermediates in the synthesis of more complex molecules. The papers provided discuss various related compounds, their synthesis, structural characterization, and potential applications in pharmacology and other fields.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of photoremovable protecting groups for carboxylic acids involves the use of 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a key intermediate . Similarly, the synthesis of compounds with antileukemic activity involves the creation of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives . These processes typically require careful control of reaction conditions and the use of various reagents and catalysts to achieve the desired transformations.
Molecular Structure Analysis
The molecular structure of compounds in this family is often confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as by single-crystal X-ray diffraction studies . The piperidine ring, for instance, can adopt a chair conformation, and the overall geometry of the molecule can be influenced by various substituents and functional groups . The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be quite diverse, depending on the functional groups present. For instance, the photoremovable protecting group mentioned earlier releases the protected acid upon photolysis . Other compounds in this family may undergo substitution reactions, cyclization, or interact with metal ions to form complexes . The specific reactions are guided by the electronic and steric properties of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermal stability, optical properties, and crystal packing, can be studied using techniques like thermogravimetric analysis, Hirshfeld surface analysis, and energy framework analysis . These properties are important for the practical application of the compounds, whether in material science or pharmaceuticals. For example, the thermal stability of a compound can determine its suitability for use in high-temperature processes or in vivo applications .
科学研究应用
合成和抗菌活性
化合物1-(4-(哌啶-1-基)苯基)乙酮,是所讨论化学物质的衍生物,已经合成并测试其抗菌活性。微波辅助合成提供了一系列化合物,对其抗菌活性进行了评估。这些发现突显了这类化合物在开发新的抗菌剂方面的潜力(Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010)。
腐蚀抑制
对碳钢在酸性环境中的腐蚀抑制效率的研究已经确定了与2-苯基-1-(2-(哌啶甲酰)苯基)-1-乙酮结构相关的化合物作为潜在的抑制剂。这些化合物,包括带有席夫碱结构的化合物,在防止腐蚀方面表现出有希望的结果,表明它们在保护工业材料方面的实用性(Hegazy et al., 2012)。
光去保护基
已经探索了在合成化学中使用光去保护基,与2-苯基-1-(2-(哌啶甲酰)苯基)-1-乙酮相关的化合物作为羧酸的有效保护剂。这突显了该化合物在促进有机合成中的受控反应方面的相关性,提供了一种在光照下选择性去除保护的方法(Atemnkeng et al., 2003)。
抗菌和杀真菌活性
从1-氯-4-(对甲苯氧基)苯和2-苯基-1-(2-(哌啶甲酰)苯基)-1-乙酮衍生物合成的新化合物已经表现出对各种细菌菌株的抗菌活性,表明它们在治疗细菌感染方面的潜力。同样,已合成具有杀真菌活性的化合物,展示了与该化合物衍生物相关的广谱生物活性(Dave et al., 2013; Mao, Song, & Shi, 2013)。
不对称合成和手性构建块
该化合物还在不对称合成的背景下进行了研究,特定微生物能够将外消旋体转化为光学活性形式。这种应用对于有机合成中手性构建块的生产至关重要,突显了该化合物在制药行业中的实用性(Nie Yao, 2003; Cui et al., 2017)。
作用机制
Target of Action
Similar compounds have been found to interact with the estrogen receptor alpha .
Mode of Action
It’s worth noting that compounds with similar structures have been found to bind to their targets and cause changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to inhibit acetylcholinesterase (ache), advanced glycation end product (ages) formation, and also exhibit radical scavenging activity .
Result of Action
Similar compounds have been found to inhibit acetylcholinesterase (ache) with ic 50 values in the low-micromolar range .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
属性
IUPAC Name |
2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(15-16-9-3-1-4-10-16)17-11-5-6-12-18(17)20(23)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZQHATUPRUOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666678 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2499672.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2499674.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)
![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)
![2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide](/img/structure/B2499685.png)
![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)
![3-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2499691.png)